![molecular formula C30H52N2O7Si2 B12574394 4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] CAS No. 192651-28-8](/img/structure/B12574394.png)
4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that contains both organic and inorganic components, making it highly versatile. The compound is often used to enhance the adhesion between organic polymers and inorganic materials, such as glass and metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] typically involves the reaction of 4,4’-oxydianiline with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like toluene or dichloromethane, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups, under conditions like the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Investigated for its potential in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced composites, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These bonds enhance the adhesion between organic and inorganic materials. The aniline groups can also interact with various substrates through hydrogen bonding and π-π interactions, further improving adhesion and compatibility.
Comparison with Similar Compounds
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] can be compared with other silane coupling agents, such as:
3-Aminopropyltriethoxysilane: Similar in structure but lacks the oxybis linkage, making it less effective in certain applications.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an aniline group, which affects its reactivity and applications.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains a tetrasulfide linkage, making it more suitable for rubber and elastomer applications.
The uniqueness of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] lies in its oxybis linkage, which provides enhanced flexibility and reactivity compared to other silane coupling agents.
Properties
CAS No. |
192651-28-8 |
|---|---|
Molecular Formula |
C30H52N2O7Si2 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropyl)-4-[4-(3-triethoxysilylpropylamino)phenoxy]aniline |
InChI |
InChI=1S/C30H52N2O7Si2/c1-7-33-40(34-8-2,35-9-3)25-13-23-31-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)32-24-14-26-41(36-10-4,37-11-5)38-12-6/h15-22,31-32H,7-14,23-26H2,1-6H3 |
InChI Key |
TZTHSLPKFFAUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)

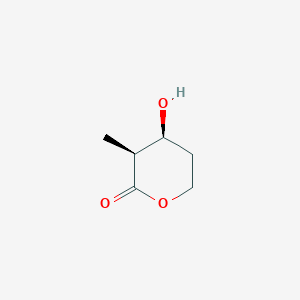
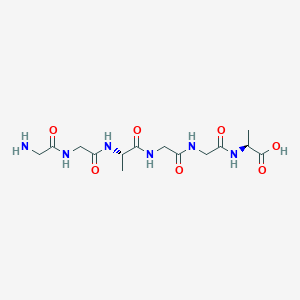

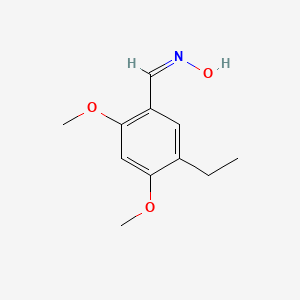
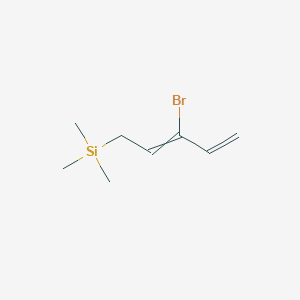
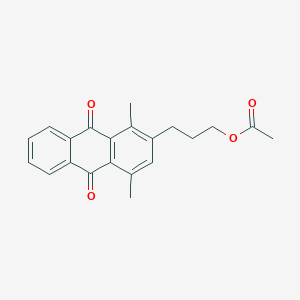
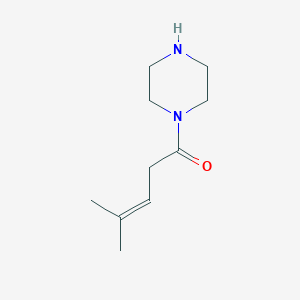
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
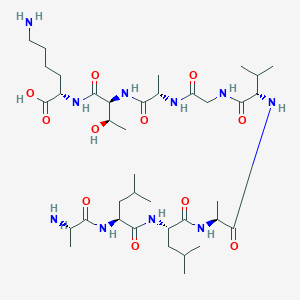
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
